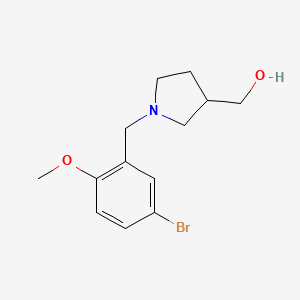
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid (3-FMPPA) is a synthetic compound of interest to the scientific community due to its unique properties and its potential applications in a variety of research areas. 3-FMPPA has been studied extensively in the laboratory in order to investigate its chemical and biological properties, and its potential applications.
Wissenschaftliche Forschungsanwendungen
Analytical Methods for Quality Control of Active Pharmaceutical Ingredients
A study by Zubkov et al. (2016) discusses the importance of analytical methods for quality control of promising APIs among derivatives of 4-oxoquinoline-3-propanoic acids, highlighting the molecular similarity with fluoroquinolone antibiotics. This research indicates the potential of related compounds in antimicrobial drug development and the analytical strategies for their quality assurance Zubkov et al., 2016.
Synthesis and Structural Studies
Yao et al. (2013) synthesized and characterized two uracil derivatives, showing their structural properties and interactions with DNA through electrostatic binding. This study suggests the role of similar compounds in understanding molecular interactions and potential applications in drug development Yao et al., 2013.
Antibacterial Activity
Tani et al. (1982) investigated the antibacterial activity of novel compounds with a fluoromethyl group, indicating an increased activity in certain derivatives. This research underscores the therapeutic potential of such compounds in combating microbial resistance Tani et al., 1982.
Light Stabilizers and Fluorescence Derivatisation
Research on the synthesis of novel light stabilizers and fluorescence derivatisation of amino acids offers insights into the application of similar compounds in material science and biological assays. These studies demonstrate the versatility of the compound's derivatives in creating materials with specific properties and applications in scientific research Deng Yi, 2008; Frade et al., 2007.
Positron Emission Tomography (PET) Radiopharmaceuticals
The automated synthesis of a PET radiopharmaceutical [11C]CS1P1 for imaging sphingosine-1 phosphate receptor 1 (S1P1) by Luo et al. (2019) showcases the application of related compounds in advanced imaging techniques, contributing to the field of diagnostic medicine Luo et al., 2019.
Eigenschaften
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c1-10(8-11)3-6-12(7-4-10)5-2-9(13)14/h2-8H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXOLPZUAAFSVSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



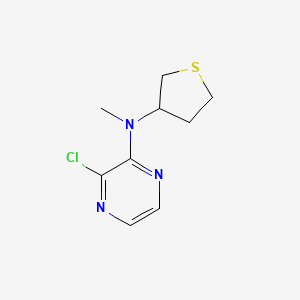
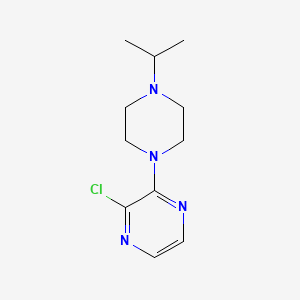
![3-[(Chlorosulfonyl)(methyl)amino]-2-methylpropanenitrile](/img/structure/B1491402.png)

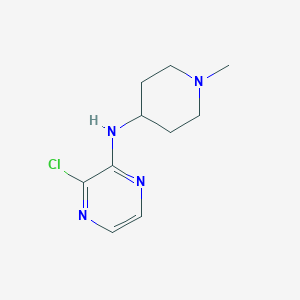
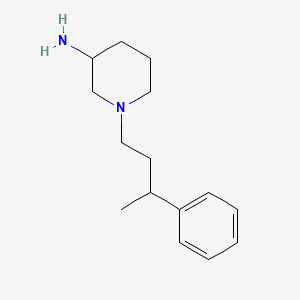
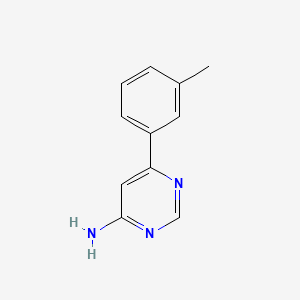
![[1-(4-chloro-3-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491410.png)
![[1-(3-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491411.png)
![2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]-N-butylacetamide](/img/structure/B1491412.png)
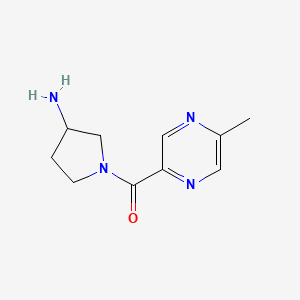
![[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491417.png)
![2-chloro-N-[(pyridin-4-yl)methyl]pyrimidin-4-amine](/img/structure/B1491419.png)
